1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-imidazole
CAS No.: 1087641-01-7
Cat. No.: VC0512951
Molecular Formula: C12H13BrN2O2S
Molecular Weight: 329.21g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1087641-01-7 |
|---|---|
| Molecular Formula | C12H13BrN2O2S |
| Molecular Weight | 329.21g/mol |
| IUPAC Name | 1-(2-bromo-4,5-dimethylphenyl)sulfonyl-2-methylimidazole |
| Standard InChI | InChI=1S/C12H13BrN2O2S/c1-8-6-11(13)12(7-9(8)2)18(16,17)15-5-4-14-10(15)3/h4-7H,1-3H3 |
| Standard InChI Key | GVBKXPJQKKKUJL-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1C)Br)S(=O)(=O)N2C=CN=C2C |
Introduction
Chemical Identity and Structure
1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-imidazole is identified by the following parameters:
| Parameter | Value |
|---|---|
| Chemical Name (IUPAC) | 1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-imidazole |
| CAS Registry Number | 1087641-01-7 |
| Molecular Formula | C₁₂H₁₃BrN₂O₂S |
| Molecular Weight | 329.21 g/mol |
| Standard InChI | InChI=1S/C12H13BrN2O2S/c1-8-6-11(13)12(7-9(8)2)18(16,17)15-5-4-14-10(15)3/h4-7H,1-3H3 |
| Standard InChIKey | GVBKXPJQKKKUJL-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1C)Br)S(=O)(=O)N2C=CN=C2C |
| PubChem Compound ID | 43845560 |
The compound consists of a 2-bromo-4,5-dimethylphenyl group connected via a sulfonyl bridge (-SO₂-) to the nitrogen at position 1 of a 2-methyl-1H-imidazole ring. This arrangement creates a molecule with several distinct functional regions that influence its chemical behavior and potential applications.
Synthesis Methods
The synthesis of 1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-imidazole typically involves the reaction between a sulfonyl chloride derivative and an imidazole compound. Based on established synthetic procedures for similar compounds, the synthesis likely proceeds through the following route:
General Synthetic Pathway
-
Preparation of 2-bromo-4,5-dimethylbenzenesulfonyl chloride from appropriate precursors
-
Reaction of this sulfonyl chloride with 2-methyl-1H-imidazole
-
Purification of the final product through standard techniques
Detailed Reaction Sequence
The first step typically involves bromination of 4,5-dimethylbenzene followed by chlorosulfonation using chlorosulfonic acid (ClSO₃H) to yield the 2-bromo-4,5-dimethylbenzenesulfonyl chloride intermediate. This intermediate then undergoes nucleophilic substitution with 2-methyl-1H-imidazole in the presence of a base such as triethylamine or pyridine to form the target compound.
The reaction mechanism involves:
-
Deprotonation of the imidazole nitrogen by the base
-
Nucleophilic attack of the imidazole nitrogen on the sulfonyl chloride
-
Elimination of chloride ion to form the sulfonamide linkage
This type of N-sulfonylation reaction is well-established for imidazole derivatives and typically shows good regioselectivity toward the more nucleophilic N1 position of the imidazole ring.
Physical and Chemical Properties
Physical Properties
The physical properties of 1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-imidazole can be characterized as follows:
| Property | Description/Value |
|---|---|
| Physical State | Solid at room temperature |
| Appearance | Crystalline powder |
| Solubility | Soluble in organic solvents (DMSO, dichloromethane, chloroform); limited water solubility |
| Stability | Stable under standard storage conditions |
Chemical Reactivity
The compound contains several reactive functional groups that contribute to its chemical behavior:
-
The bromine substituent at the 2-position of the phenyl ring can participate in:
-
Palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Negishi)
-
Metal-halogen exchange reactions
-
Nucleophilic aromatic substitution under activating conditions
-
-
The sulfonyl group:
-
Acts as an electron-withdrawing group
-
Enhances the acidity of nearby protons
-
Can undergo cleavage under specific reducing conditions
-
-
The imidazole ring:
Spectroscopic Properties
Based on its structural features, the compound is expected to exhibit characteristic spectroscopic signatures:
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR spectroscopy, characteristic signals would include:
-
Aromatic proton from the phenyl ring: δ 7.3-7.8 ppm
-
Imidazole ring protons: δ 6.9-7.5 ppm
-
Methyl groups on the phenyl ring: δ 2.2-2.4 ppm
-
Methyl group on the imidazole: δ 2.4-2.6 ppm
Infrared (IR) Spectroscopy
Expected characteristic absorption bands:
-
SO₂ symmetric and asymmetric stretching: 1140-1160 cm⁻¹ and 1310-1350 cm⁻¹
-
C=C stretching (aromatic): 1450-1600 cm⁻¹
-
C-H stretching (methyl groups): 2850-2950 cm⁻¹
Biological Activity and Applications
Structure-Activity Relationships
The biological activity of 1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-imidazole would be influenced by several structural features:
-
The bromo substituent at position 2 of the phenyl ring may enhance binding to specific protein pockets and influence lipophilicity
-
The methyl groups at positions 4 and 5 of the phenyl ring can affect electronic distribution and steric interactions
-
The sulfonyl linkage serves as a rigid connector that positions the aromatic and heterocyclic portions in specific spatial orientations
-
The 2-methyl group on the imidazole ring can influence hydrogen bonding patterns and receptor interactions
Research Applications
The compound has potential applications in several research domains:
-
Medicinal Chemistry:
-
As a building block for drug discovery programs
-
In the development of structure-activity relationship studies
-
As a template for designing enzyme inhibitors
-
-
Synthetic Chemistry:
-
As an intermediate in the synthesis of more complex molecules
-
In the development of novel heterocyclic systems
-
For the exploration of selective functionalization strategies
-
-
Materials Science:
Analytical Characterization Methods
For the identification and characterization of 1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-imidazole, several analytical techniques are applicable:
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC):
-
Reverse-phase systems using C18 columns
-
Mobile phases typically consisting of acetonitrile/water or methanol/water gradients
-
UV detection at wavelengths between 220-280 nm
Mass Spectrometry
Expected fragments in mass spectrometry include:
-
Molecular ion peak at m/z 329 (M+)
-
Fragment corresponding to loss of SO₂ (m/z 265)
-
Characteristic fragments related to the bromophenyl and imidazole moieties
X-ray Crystallography
Single-crystal X-ray diffraction analysis would provide definitive structural information, including:
-
Bond lengths and angles
-
Torsion angles between the phenyl and imidazole rings
Comparative Analysis with Related Compounds
The properties of 1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-imidazole can be better understood through comparison with structurally related compounds:
| Compound | Structure Type | Key Differences | Significance |
|---|---|---|---|
| 2-Bromo-1-methyl-1H-imidazole | Halogenated imidazole | Lacks sulfonyl and dimethylphenyl groups | Simpler reactivity profile; serves as a reference for imidazole reactivity |
| 2-Bromo-4-methyl-1H-imidazole | Halogenated methyl-imidazole | Different substitution pattern on imidazole; lacks sulfonyl linkage | Provides insights into position-specific reactivity of methyl-imidazoles |
| Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate | Functionalized bromo-imidazole | Contains ester groups instead of methyl groups | Demonstrates effects of electron-withdrawing substituents on imidazole reactivity |
| 2-Bromo-4-nitroimidazole | Halogenated nitroimidazole | Contains nitro group instead of methyl | Shows influence of strongly electron-withdrawing groups on imidazole properties |
This comparative analysis highlights how the specific combination of functional groups in 1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-imidazole creates a unique chemical entity with distinct properties.
Future Research Directions
Future investigations involving 1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-imidazole could explore several promising avenues:
Structural Modifications
Systematic modifications of the compound's structure could yield derivatives with enhanced or specialized properties:
-
Substitution of the bromo group with other halogens or functional groups
-
Variation of the methyl substituents on the phenyl ring
-
Introduction of additional functional groups on the imidazole ring
-
Exploration of alternative sulfonyl linkages
Mechanistic Studies
Detailed investigations of the compound's interactions with potential biological targets could provide valuable insights for drug design:
-
Binding mode analyses using computational methods
-
Structure-based design of more potent derivatives
-
Understanding of specific molecular recognition processes
Application Development
The compound could be explored for applications in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume